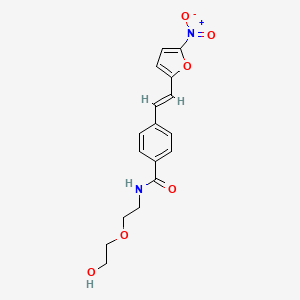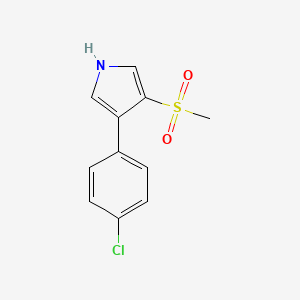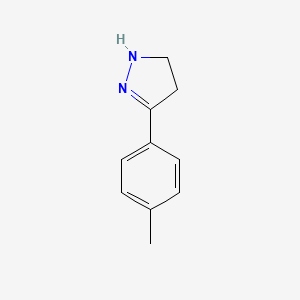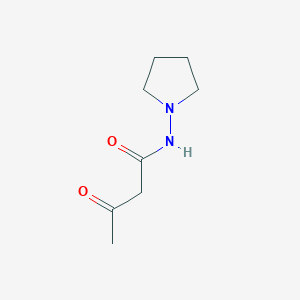
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with methyl groups and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a substituted amino acid or a lactam, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve yield, reduce waste, and ensure the stereochemical purity of the product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
化学反应分析
Types of Reactions
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
科学研究应用
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
Similar Compounds
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(S)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.
®-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Another stereoisomer with different properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)6(9)8-5(3)7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/t3-,4+,5-/m0/s1 |
InChI 键 |
LBIUUNLXZPGHBA-LMVFSUKVSA-N |
手性 SMILES |
C[C@H]1[C@H](C(=O)N[C@@H]1C(=O)O)C |
规范 SMILES |
CC1C(C(=O)NC1C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)









![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)


